3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole

Descripción general

Descripción

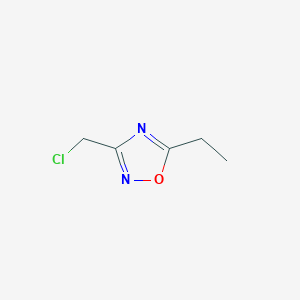

3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a chloromethyl group at the 3-position and an ethyl group at the 5-position

Mecanismo De Acción

- Under acidic conditions, 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole undergoes chloromethylation via the Blanc reaction . The reaction involves formaldehyde (CH₂O) and hydrogen chloride (HCl) catalyzed by zinc chloride (ZnCl₂).

Mode of Action

If you need additional details or have any other questions, feel free to ask! 😊 .

Análisis Bioquímico

Biochemical Properties

3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with glutathione S-transferase, an enzyme involved in detoxification processes. The chloromethyl group of this compound can form covalent bonds with thiol groups in proteins, leading to the formation of stable adducts . These interactions can influence the enzyme’s activity and potentially alter cellular detoxification pathways.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with glutathione S-transferase can lead to changes in the redox state of cells, impacting cellular metabolism and oxidative stress responses . Additionally, this compound may affect the expression of genes involved in detoxification and stress response pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. The chloromethyl group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent adducts . This interaction can result in enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in detoxification pathways and oxidative stress responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression . Toxic or adverse effects, such as oxidative stress and cellular damage, have been observed at high doses. These effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to detoxification and oxidative stress. The compound interacts with enzymes such as glutathione S-transferase, which plays a crucial role in the conjugation and elimination of toxic substances . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes via specific transporters, and it may accumulate in certain cellular compartments . These interactions can affect the compound’s localization and overall bioavailability within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is often found in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, post-translational modifications and targeting signals may direct this compound to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with chloroacetyl chloride to form an intermediate, which then undergoes cyclization to yield the desired oxadiazole compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxadiazole ring or the substituents.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide or ethanol.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products

Nucleophilic substitution: Products include azides, thioethers, and ethers.

Oxidation: Products may include oxadiazole derivatives with additional oxygen-containing functional groups.

Reduction: Products may include reduced oxadiazole derivatives or modified substituents.

Aplicaciones Científicas De Investigación

3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.

Materials Science: The compound is explored for its use in the synthesis of polymers and advanced materials with specific properties.

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular processes.

Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.

Comparación Con Compuestos Similares

Similar Compounds

3-(Chloromethyl)-1,2,4-oxadiazole: Lacks the ethyl group at the 5-position.

5-Ethyl-1,2,4-oxadiazole: Lacks the chloromethyl group at the 3-position.

3-(Methyl)-5-ethyl-1,2,4-oxadiazole: Has a methyl group instead of a chloromethyl group at the 3-position.

Uniqueness

3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole is unique due to the presence of both the chloromethyl and ethyl groups, which confer specific reactivity and properties. The chloromethyl group allows for versatile chemical modifications, while the ethyl group can influence the compound’s lipophilicity and biological activity. This combination makes it a valuable scaffold for the development of new compounds with tailored properties.

Actividad Biológica

3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer, antimicrobial, and other pharmacological effects, supported by case studies and research findings.

Structural Overview

The chemical structure of this compound can be represented as follows:

This structure includes a chloromethyl group at the 3-position and an ethyl group at the 5-position of the oxadiazole ring.

Anticancer Activity

Research has indicated that 1,2,4-oxadiazole derivatives exhibit potent anticancer properties. For instance:

- Cytotoxicity : A study reported that certain oxadiazole derivatives demonstrated IC50 values in the micromolar range against various cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) cells. Specifically, compounds derived from 1,2,4-oxadiazoles showed significant cytotoxicity with IC50 values ranging from 15.63 µM to lower than 2.78 µM against different cancer types .

- Mechanism of Action : The mechanism involves inducing apoptosis through activation of p53 and caspase pathways in cancer cells. Flow cytometry assays confirmed that these compounds act in a dose-dependent manner to promote cell death .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15.63 |

| Novel Derivative | HT-29 | <2.78 |

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives is also noteworthy:

- Bacterial Inhibition : Compounds similar to this compound have shown significant antibacterial effects against pathogens such as Xanthomonas oryzae. For example, derivatives demonstrated EC50 values ranging from 19.04 µg/mL to 36.25 µg/mL against various bacterial strains .

| Compound | Bacterial Strain | EC50 (µg/mL) |

|---|---|---|

| This compound | Xanthomonas oryzae | 24.14 |

| Related Derivative | Xanthomonas oryzae pv. oryzicola | 19.04 |

Other Biological Activities

Beyond anticancer and antimicrobial effects, oxadiazoles exhibit a range of other biological activities:

- Anti-inflammatory : Some derivatives have shown potential as anti-inflammatory agents by inhibiting cyclooxygenases (COX) and other inflammatory mediators.

- Antiparasitic : Research indicates that certain oxadiazoles possess activity against parasitic infections, although specific data on this compound is limited.

Case Studies

- Cytotoxic Evaluation : A comprehensive study evaluated several oxadiazole derivatives for their cytotoxic effects on tumor cell lines. The results indicated that modifications at the 3-position significantly enhanced activity against breast and colon cancer cells .

- Antibacterial Efficacy : Another study focused on the synthesis of various oxadiazole derivatives and their evaluation against bacterial pathogens. The findings highlighted that specific substitutions led to improved antibacterial potency compared to traditional antibiotics .

Propiedades

IUPAC Name |

3-(chloromethyl)-5-ethyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O/c1-2-5-7-4(3-6)8-9-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYXLMWYFOXGGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601352 | |

| Record name | 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83227-01-4 | |

| Record name | 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.